N-(3-Aminophenyl)-2-chloroacetamide
Description
Properties
IUPAC Name |
N-(3-aminophenyl)-2-chloroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-5-8(12)11-7-3-1-2-6(10)4-7/h1-4H,5,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEDIKSSMUCCGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570544 | |
| Record name | N-(3-Aminophenyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401484-39-7 | |
| Record name | N-(3-Aminophenyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical behavior of chloroacetamides is heavily influenced by substituents on the phenyl ring. Key analogs include:
Key Observations :
- This contrasts with nitro or acetyl groups, which reduce electron density and increase reactivity toward nucleophiles .
- Substituent Position : Meta-substitution (as in the target compound) may reduce steric hindrance compared to ortho-substituted analogs (e.g., N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide), which exhibit intramolecular hydrogen bonds and distorted aromatic planes .
Physicochemical Properties
- Spectroscopic Data: ³⁵Cl NQR Frequencies: Substituted phenyl-2-chloroacetamides exhibit temperature-dependent ³⁵Cl NQR signals. For example, N-(3-methylphenyl)-2-chloroacetamide shows two distinct frequencies due to crystallographic inequivalence, while nitro-substituted analogs display lower frequencies due to electron withdrawal . Hydrogen Bonding: The amino group in N-(3-Aminophenyl)-2-chloroacetamide may form intermolecular H-bonds, similar to the intramolecular H-bond observed in N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide .
- Solubility and Stability: The amino group enhances water solubility compared to methyl or nitro analogs but may reduce thermal stability due to increased polarity.
Q & A
Basic: What are the common synthetic routes for N-(3-Aminophenyl)-2-chloroacetamide?
Methodological Answer:
The synthesis typically involves chloroacetylation of 3-aminoaniline. A two-step approach is often employed:
Amination: React 3-nitroaniline with acetic anhydride to protect the amine group, forming N-(3-nitrophenyl)acetamide.
Reduction and Chloroacetylation: Reduce the nitro group to an amine using Fe/HCl or catalytic hydrogenation, followed by reaction with chloroacetyl chloride in the presence of a base (e.g., NaHCO₃) .
Key Considerations:
- Purification via recrystallization (ethanol/water mixtures are common) to remove unreacted starting materials.
- Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) .
Basic: How is this compound characterized analytically?
Methodological Answer:
- Spectroscopy:
- ¹H/¹³C NMR: Confirm the presence of the acetamide group (δ ~2.1 ppm for CH₃, δ ~4.0 ppm for CH₂Cl) and aromatic protons (δ ~6.5–7.5 ppm) .
- IR: Identify amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹) .
- HPLC: Use reverse-phase columns (e.g., Newcrom R1 C18) with UV detection at 254 nm for purity assessment. Mobile phase: acetonitrile/water (60:40) with 0.1% trifluoroacetic acid .
Advanced: How can conflicting crystallographic data on chloroacetamide derivatives be resolved?
Methodological Answer:
Conflicts often arise from substituent effects on hydrogen bonding and packing. For example:
- Case Study: In N-(3-methylphenyl)-2-chloroacetamide, the N–H bond adopts a syn conformation to the meta-methyl group, whereas meta-nitro substituents induce an anti conformation. This discrepancy is resolved by analyzing intermolecular interactions (e.g., N–H⋯O hydrogen bonds) and lattice energy calculations .
Steps:
Compare unit cell parameters and space groups.
Perform Hirshfeld surface analysis to quantify intermolecular contacts.
Validate with DFT-based geometry optimization .
Advanced: What strategies optimize the reaction yield in nucleophilic substitution reactions involving this compound?
Methodological Answer:
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of attacking species (e.g., amines, thiols) .
- Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions.
- Temperature Control: Maintain 60–80°C to balance reaction rate and side-product formation (e.g., hydrolysis to glycine derivatives) .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation: Use fume hoods to avoid inhalation of fine powders.
- Waste Disposal: Neutralize with dilute NaOH before disposing in halogenated waste containers .
Advanced: How do substituents on the phenyl ring influence the biological activity of chloroacetamide derivatives?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., –NO₂, –CF₃): Enhance electrophilicity of the chloroacetamide group, increasing reactivity with biological nucleophiles (e.g., cysteine residues in enzymes) .
- Hydrogen Bonding: Meta-substituents (e.g., –NH₂) improve solubility and target binding via intermolecular interactions (e.g., N–H⋯O in kinase inhibitors) .
Experimental Validation: - Perform SAR studies using MIC assays (for antimicrobial activity) or kinase inhibition assays .
Advanced: What computational methods predict the electronic properties of this compound?
Methodological Answer:
- DFT Calculations:
- Optimize geometry at the B3LYP/6-311++G(d,p) level to determine HOMO-LUMO gaps (predicting redox behavior) .
- Map Molecular Electrostatic Potential (MESP) to identify nucleophilic/electrophilic sites for reaction planning .
- Molecular Dynamics (MD): Simulate solvation effects in water/DMSO to predict pharmacokinetic properties .
Basic: What solvents are optimal for recrystallizing this compound?
Methodological Answer:
- Ethanol/Water Mixtures: Provide moderate polarity for high yield (70–80%) .
- Dichloromethane/Acetone (1:1): Used for slow evaporation to grow single crystals for X-ray studies .
Advanced: How do intermolecular interactions affect the crystallization of chloroacetamide derivatives?
Methodological Answer:
- Hydrogen Bonding: Dual N–H⋯O interactions form infinite chains (e.g., in N-(3-methylphenyl)-2-chloroacetamide), stabilizing the crystal lattice .
- C–H⋯π and Halogen Bonds: Chlorine atoms participate in Cl⋯Cl (3.3 Å) and Cl⋯π contacts, influencing packing motifs .
Experimental Design: - Vary crystallization solvents (e.g., hexane vs. acetone) to manipulate supramolecular architectures .
Advanced: How are kinetic vs. thermodynamic products controlled in reactions of this compound?
Methodological Answer:
- Temperature: Low temperatures (0–5°C) favor kinetic products (e.g., mono-substitution), while higher temperatures (80°C) drive thermodynamic outcomes (e.g., cyclization).
- Catalyst Choice: Pd(PPh₃)₄ promotes Suzuki couplings without disturbing the acetamide group, whereas strong bases may hydrolyze the amide .
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